![molecular formula C11H18N2O B1198252 4-Amino-2-[(Dietilamino)Metil]Fenol CAS No. 51387-92-9](/img/structure/B1198252.png)

4-Amino-2-[(Dietilamino)Metil]Fenol

Descripción general

Descripción

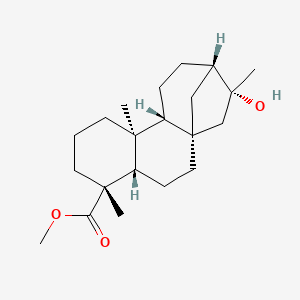

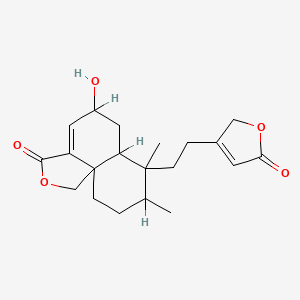

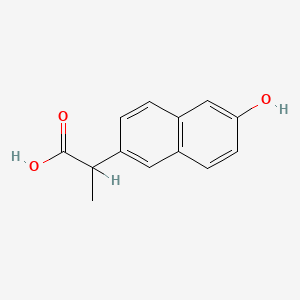

“4-Amino-2-[(Diethylamino)Methyl]Phenol” is a chemical compound with the molecular formula C11H18N2O . It is also known by other names such as 4-amino-2-(diethylaminomethyl)phenol and 4-AMINO-ALPHA-DIETHYLAMINO-O-CRESOL . The molecular weight of this compound is 194.27 g/mol .

Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 . This indicates the connectivity and hydrogen count of the atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.27 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 4 . The topological polar surface area is 49.5 Ų . The heavy atom count is 14 .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Cumarina

Los derivados de cumarina tienen una miríada de aplicaciones en la ciencia médica, la investigación biomédica y muchas ramas industriales {svg_1}. 4-Dietilamino-2-hidroxibenzaldehído, un derivado de 4-Amino-2-[(Dietilamino)Metil]Fenol, se utiliza en la síntesis de colorantes de cumarina {svg_2}. Estos colorantes se sintetizan con buenos rendimientos a partir de 4-dietilamino-2-hidroxibenzaldehído, cianoacetato de etilo y derivados de orto-fenilendiamina/fenileno-hidroxiamina {svg_3}.

Aplicaciones Antibacterianas

El complejo de 4-amino-N-[2 (dietilamino) etil] benzamida (procainamida)-tetrafenilborato, sintetizado mediante la reacción de tetrafenilborato de sodio con 4-amino-N-[2 (dietilamino) etil] benzamida, sal de cloruro, y procainamida, se ha examinado para su actividad antibacteriana {svg_4}.

Estudio Computacional

Las características electrónicas del estado fundamental de las configuraciones complejas S1 y S2 se calcularon utilizando el enfoque de la teoría funcional de la densidad (DFT) {svg_5}. Esto ayuda a comprender las relaciones entre las moléculas bioactivas y las interacciones con los receptores {svg_6}.

Caracterización del Complejo Ion-Asociado

La formación de un complejo ion-asociado entre moléculas bioactivas y/o moléculas orgánicas es crucial para comprender las relaciones entre las moléculas bioactivas y las interacciones con los receptores {svg_7}. El complejo de 4-amino-N-[2 (dietilamino) etil] benzamida (procainamida)-tetrafenilborato es un ejemplo de este tipo de complejo {svg_8}.

5. Síntesis de Derivados de Bencimidazol o Benzoxazol 4-Dietilamino-2-hidroxibenzaldehído, un derivado de this compound, se utiliza en la síntesis de derivados de bencimidazol o benzoxazol {svg_9}.

Uso en Química Verde

El complejo de 4-amino-N-[2 (dietilamino) etil] benzamida (procainamida)-tetrafenilborato se sintetizó mediante una reacción de ion-asociación (química verde) a temperatura ambiente {svg_10}. Esto resalta el potencial del compuesto en procesos químicos respetuosos con el medio ambiente {svg_11}.

Propiedades

IUPAC Name |

4-amino-2-(diethylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQUHMFZMVSALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328294 | |

| Record name | 4-Amino-2-[(Diethylamino)Methyl]Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51387-92-9 | |

| Record name | 4-Amino-2-[(Diethylamino)Methyl]Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-α-diethylamino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Amino-2-[(Diethylamino)Methyl]Phenol (ADOC) functions as a non-oxime reactivator of organophosphate-inhibited acetylcholinesterase []. Organophosphates inhibit acetylcholinesterase by covalently binding to the active site serine, preventing the breakdown of the neurotransmitter acetylcholine. ADOC is hypothesized to reactivate the enzyme through a mechanism distinct from oxime-based reactivators, potentially involving interactions with residues near the enzyme's active site [, ]. This reactivation restores acetylcholinesterase activity, leading to the breakdown of acetylcholine and mitigating the toxic effects of organophosphate poisoning [].

ANone: While the provided abstracts do not detail spectroscopic data, the molecular formula of 4-Amino-2-[(Diethylamino)Methyl]Phenol is C11H18N2O, and its molecular weight is 194.28 g/mol. Further research into publicly available databases or literature would be required for detailed spectroscopic information.

A: Research suggests that the structure of 4-Amino-2-[(Diethylamino)Methyl]Phenol, particularly the presence of the amino and phenolic groups, plays a crucial role in its reactivating ability [, ]. Modification of these groups could potentially impact its interaction with the inhibited acetylcholinesterase and therefore, its efficacy as a reactivator. Studies investigating the SAR of ADOC and its analogues are crucial to optimize its reactivating potency and potentially enhance its ability to cross the blood-brain barrier [, ].

A: In vitro studies demonstrate that ADOC can reactivate nerve agent-inhibited acetylcholinesterase as effectively as, or even better than, current oxime-based treatments [, ]. This finding highlights its potential as a promising alternative, especially considering the limitations of oxime-based treatments in crossing the blood-brain barrier [].

ANone: While the provided abstracts emphasize the potential of ADOC, they do not explicitly mention toxicological data. Thorough toxicological studies are essential to assess the safety profile of ADOC before its potential clinical application.

ANone: Future research should focus on:

- In-depth SAR studies: Synthesizing and evaluating a library of ADOC analogues to identify structural modifications that improve potency, selectivity, and blood-brain barrier permeability [].

- Mechanistic investigations: Elucidating the precise mechanism of interaction between ADOC and inhibited acetylcholinesterase [, ].

- In vivo efficacy and toxicity studies: Evaluating the efficacy and safety profile of ADOC in animal models of organophosphate poisoning [].

- Drug delivery and formulation: Developing strategies to enhance the delivery of ADOC to the central nervous system [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)

![(2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt](/img/structure/B1198177.png)

![[8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B1198183.png)

![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)